molecular formula C5H6F2O4 B13422840 Methylene bisfluoroacetate CAS No. 63917-08-8

Methylene bisfluoroacetate

Cat. No.: B13422840
CAS No.: 63917-08-8
M. Wt: 168.10 g/mol
InChI Key: JVHROOASFGOKFF-UHFFFAOYSA-N
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Description

Methylene bisfluoroacetate is an organic compound with the chemical formula C5H4F2O4 It is a derivative of fluoroacetic acid and is characterized by the presence of two fluoroacetate groups connected by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylene bisfluoroacetate can be synthesized through several methods. One common approach involves the reaction of fluoroacetic acid with formaldehyde under acidic conditions. The reaction proceeds via the formation of an intermediate, which then undergoes further reaction to yield this compound. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of fluoroacetic acid and formaldehyde to the reactor, where the reaction takes place under controlled temperature and pressure. The product is then purified using distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methylene bisfluoroacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form fluoroacetic acid and formaldehyde.

    Reduction: It can be reduced to form methylene bisfluoroalcohol.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually carried out in an inert solvent like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions. The reaction conditions vary depending on the nucleophile used.

Major Products

    Oxidation: Fluoroacetic acid and formaldehyde.

    Reduction: Methylene bisfluoroalcohol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Methylene bisfluoroacetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential use as a biochemical probe to investigate metabolic pathways involving fluoroacetate.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methylene bisfluoroacetate involves its interaction with specific enzymes and metabolic pathways. It is known to inhibit aconitase, an enzyme involved in the citric acid cycle. This inhibition leads to the accumulation of fluoroacetate, which is toxic to cells. The compound’s effects are mediated through its ability to interfere with cellular respiration and energy production.

Comparison with Similar Compounds

Methylene bisfluoroacetate can be compared with other similar compounds, such as:

    Fluoroacetic acid: Both compounds contain fluoroacetate groups, but this compound has two such groups connected by a methylene bridge, making it more complex.

    Methylene bis(trifluoroacetate): This compound has trifluoroacetate groups instead of fluoroacetate groups, which can lead to different reactivity and applications.

    Sodium fluoroacetate: This is a simple salt of fluoroacetic acid and is commonly used as a pesticide. This compound, being an ester, has different chemical properties and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block for the synthesis of complex molecules. Ongoing research continues to explore its applications and mechanisms of action, highlighting its importance in scientific and industrial contexts.

Properties

CAS No.

63917-08-8

Molecular Formula

C5H6F2O4

Molecular Weight

168.10 g/mol

IUPAC Name

bis(fluoromethyl) propanedioate

InChI

InChI=1S/C5H6F2O4/c6-2-10-4(8)1-5(9)11-3-7/h1-3H2

InChI Key

JVHROOASFGOKFF-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)OCF)C(=O)OCF

Origin of Product

United States

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